molecular formula C21H23NO2 B12615231 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one CAS No. 920287-00-9

7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12615231
CAS No.: 920287-00-9
M. Wt: 321.4 g/mol
InChI Key: WYMDXTDFNXWLNZ-UHFFFAOYSA-N
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Description

7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of oxygen-containing heterocycles that exhibit a wide range of biological activities. This particular compound is characterized by the presence of a hexylamino group at the 7th position and a phenyl group at the 2nd position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and hexylamine.

    Formation of Intermediate: The initial step involves the condensation of 2-hydroxyacetophenone with hexylamine under basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization using a suitable catalyst, such as p-toluenesulfonic acid, to form the benzopyran ring.

    Final Product:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring benzopyran derivative with anticoagulant properties.

    Chromone: Another benzopyran derivative with anti-inflammatory and anticancer activities.

    Flavone: A benzopyran derivative found in many plants with antioxidant and anti-inflammatory properties.

Uniqueness

7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the hexylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzopyran derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

920287-00-9

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

7-(hexylamino)-2-phenylchromen-4-one

InChI

InChI=1S/C21H23NO2/c1-2-3-4-8-13-22-17-11-12-18-19(23)15-20(24-21(18)14-17)16-9-6-5-7-10-16/h5-7,9-12,14-15,22H,2-4,8,13H2,1H3

InChI Key

WYMDXTDFNXWLNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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